molecular formula C5H3ClIN B156357 3-Chloro-2-iodopyridine CAS No. 77332-89-9

3-Chloro-2-iodopyridine

Cat. No. B156357
CAS RN: 77332-89-9
M. Wt: 239.44 g/mol
InChI Key: LTCHVAFYGVXKHH-UHFFFAOYSA-N
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Description

3-Chloro-2-iodopyridine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. It is closely related to other halopyridine isomers and has been utilized in various chemical reactions to create more complex molecules, particularly in the synthesis of pyridine scaffolds which are common in many pharmaceutical compounds.

Synthesis Analysis

The synthesis of halogenated pyridines, including 3-chloro-2-iodopyridine, often involves halogen dance reactions, as described in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, a one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine has been reported, which could be related to the synthesis of 3-chloro-2-iodopyridine . The synthesis of 2-chloro-3-iodopyridine itself has been achieved through diazotization and iodination from 2-chloro-3-pyridinamine with a high yield, confirming the structure by 1H NMR and IR .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-chloro-2-iodopyridine is not detailed in the provided papers, the structure of related compounds has been characterized using techniques such as X-ray diffraction . These techniques could similarly be applied to determine the crystal structure and confirm the molecular geometry of 3-chloro-2-iodopyridine.

Chemical Reactions Analysis

3-Chloro-2-iodopyridine can undergo various chemical reactions, including cross-coupling reactions. For instance, 2-chloro-3,4-diiodopyridine, which shares a similar halogen substitution pattern, has been used in sequential Suzuki–Miyaura cross-couplings to create a series of novel 2,3,4-triheteroarylpyridine scaffolds . These reactions demonstrate the versatility of halogenated pyridines in forming complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2-iodopyridine are not explicitly discussed in the provided papers. However, the properties of halogenated pyridines generally include high reactivity due to the presence of halogens, which can be leveraged in various organic transformations. The reactivity can be influenced by the nature of the halogens and their positions on the pyridine ring, as seen in the synthesis and reactions of related compounds .

Relevant Case Studies

Case studies involving the use of 3-chloro-2-iodopyridine or its analogs in the synthesis of more complex molecules are evident in the literature. For example, the synthesis of pentasubstituted pyridines using halogen dance reactions , and the creation of triheteroarylpyridine scaffolds through cross-coupling reactions , showcase the application of these halogenated pyridines in advanced organic synthesis. These case studies highlight the importance of such compounds in the development of new chemical entities in pharmaceutical research.

Scientific Research Applications

Halogen Bonding in Crystal Packing

3-Chloro-2-iodopyridine plays a role in the formation of halobismuthate complexes. The interactions involving halogen bonding are crucial for crystal packing, as shown in the reaction of 3-iodopyridine with chloro- and bromobismuthate complexes (Gorokh et al., 2019).

Synthesis of Agrochemical Intermediates

This compound serves as an important raw material in the synthesis of agrochemical intermediates like flazasulfuron. The production process involves diazotization and iodination of 2-chloro-3-pyridinamine (Du Yi-hui, 2009).

Directed Ortho-Metalation and Synthesis of Polysubstituted Pyridines

3-Chloro-2-iodopyridine is used in metalation reactions, particularly in directed ortho-lithiation, leading to the synthesis of various polysubstituted pyridines. This approach is also applied in the synthesis of fused polyaromatic alkaloids (Rocca et al., 1993).

Synthesis of Pentasubstituted Pyridines

It acts as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. The compound's structure allows for the introduction of various functionalities, making it a valuable building block in medicinal chemistry research (Wu et al., 2022).

Palladium-Catalyzed Aminations

The compound is also significant in regioselective palladium-catalyzed aminations, facilitating the formation of arylaminated products with excellent yields and selectivity (Maes et al., 2002).

Safety And Hazards

3-Chloro-2-iodopyridine should be handled with care. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep it in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCHVAFYGVXKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445770
Record name 3-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-iodopyridine

CAS RN

77332-89-9
Record name 3-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Schlosser, F Cottet - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… 3-Chloro-2-iodopyridine: The standard protocol (see the preparation of 2-iodopyridine) was applied to 2,3-dichloropyridine (7.4 g, 50 mmol) for 2 d; yield: 33% (by gas chromatography: …
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
… Readily prepared from 3-chloro-2-iodopyridine [3] and (trifluoromethyl)trimethylsilane in 46% yield, [4] 3-chloro-2-(trifluoromethyl)pyridine underwent selective deprotonation when …
Number of citations: 19 www.thieme-connect.com
S Hostyn, G Van Baelen, GLF Lemiere… - … Synthesis & Catalysis, 2008 - Wiley Online Library
… The presence of small amounts of 3-chloro-2-iodopyridine in the reaction mixture suggests … nium iodide is then formed by methylation of 3-chloro2-iodopyridine with iodomethane. [18] It …
Number of citations: 88 onlinelibrary.wiley.com
JS Dhau, A Singh, Y Kasetti, S Bhatia, PV Bharatam… - Tetrahedron, 2013 - Elsevier
The BF 3 -directed lithiation of 3-chloro- and 3-bromopyridine (1a and 1b, respectively) has been investigated. The reactions of 3-chloro- or 3-bromopyridine–BF 3 adduct with LDA (1.3/…
Number of citations: 16 www.sciencedirect.com
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
… general procedure (M=Zn), a separable mixture of 3-chloro-2-iodopyridine (2 b), 3-chloro-2,4-… Using the general procedure (M=Cd), a separable mixture of 3-chloro-2-iodopyridine (2 b), …
MB Channapur, RG Hall, M Lal, S Pal… - Heterocyclic …, 2017 - degruyter.com
… been prepared by the reaction of 3-chloro-2-iodopyridine with a source of nucleophilic CF 3 … magnesium and quenching with CO 2 to form 2b in four steps from 3-chloro-2-iodopyridine. …
Number of citations: 1 www.degruyter.com
OI Patriciu, AL Fînaru, S Massip, JM Leger… - Organic …, 2009 - ACS Publications
… The coupling reaction between 3-chloro-2-iodopyridine 2 and 2-amino-3-nitropyridine 4 using 15 mol % of Pd(OAc) 2 with the same ratio Xantphos/Pd(OAc) 2 = 2/1 gave the desired …
Number of citations: 20 pubs.acs.org
S Blanchard, I Grig-Alexa, OI Patriciu, A Fînaru… - researchgate.net
… Nous avons constaté que, dans le cas du couplage entre la 3-chloro-2-iodopyridine et la 2-amino-3-nitropyridine, l’augmentation des quantités de catalyseur (15 mol %) et de ligand, …
Number of citations: 5 www.researchgate.net
S Graßl - 2020 - edoc.ub.uni-muenchen.de
Functionalized aromatic amines are widely found in pharmaceuticals, natural products, and agricultural chemicals. 34, 54 Thus, general aromatic CN bond forming reactions are …
Number of citations: 5 edoc.ub.uni-muenchen.de

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